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Abstract

Disperse Red 50 (C.I. 11226) is a monoazo disperse dye characterized by its vibrant red hue
and application in the textile industry for dyeing synthetic fibers. While its tinctorial properties
are well-established, a comprehensive public repository of its core photophysical parameters is
notably scarce. This technical guide consolidates the available physicochemical data for
Disperse Red 50, provides a representative understanding of its likely photophysical
characteristics based on analogous azo dyes, and presents detailed, generalized experimental
protocols for their determination. This document aims to serve as a foundational resource for
researchers and scientists interested in the spectroscopic properties and potential applications
of Disperse Red 50 and similar azo dyes beyond traditional textile dyeing.

Introduction

Disperse Red 50, with the chemical name 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)
(ethyl)amino)propanenitrile, is a synthetic organic colorant belonging to the azo dye class. Its
molecular structure, characterized by a conjugated system of aromatic rings linked by an azo
group (-N=N-), is the primary determinant of its color and photophysical behavior. Azo dyes are
known for their strong absorption in the visible region of the electromagnetic spectrum. While
many azo dyes are not significantly fluorescent, undergoing rapid non-radiative decay
processes, some exhibit measurable emission. Understanding the photophysical properties of
Disperse Red 50, such as its absorption and emission characteristics, fluorescence quantum
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yield, and lifetime, is crucial for exploring its potential in applications like molecular probes,
sensors, or in photodynamic therapy, should it possess suitable photosensitizing properties.

This guide addresses the current gap in publicly available data by providing a structured
overview of the known properties of Disperse Red 50 and outlining the experimental
methodologies required for a thorough photophysical characterization.

Physicochemical Properties

A summary of the fundamental physicochemical properties of Disperse Red 50 is presented in
Table 1. This information has been compiled from various chemical databases and supplier
specifications.

Table 1: Physicochemical Properties of Disperse Red 50

Property Value
3-((4-((2-chloro-4-nitrophenyl)azo)phenyl

UPAC Name (e::]y;;mino)propanenri)trile e

Synonyms C.l. 11226, C.I. Disperse Red 50

CAS Number 12223-35-7

Molecular Formula C17H16CINsO2

Molecular Weight 357.79 g/mol

Appearance Reddish to purple powder

Solubility Insoluble in water; soluble in acetone and

ethanol.

Photophysical Properties (Representative Data)

Direct and verified experimental data for the core photophysical properties of Disperse Red 50
are not readily available in the peer-reviewed literature. However, based on the spectroscopic
data of structurally similar azo dyes, such as Disperse Red 19, a set of expected or
representative values can be inferred. It is critical to note that these values are estimations and
require experimental verification.
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Table 2: Representative Photophysical Properties of Disperse Red 50

Parameter

Estimated Value/Range

Notes

Absorption Maximum (Amax)

~490 - 520 nm

Expected in the blue-green
region of the visible spectrum,

typical for red azo dyes.

Molar Extinction Coefficient (g)

> 20,000 M~icm~1

Azo dyes generally exhibit high

molar absorptivity.

A significant Stokes shift is

Emission Maximum (Aem) ~600 - 650 nm anticipated. The fluorescence
is expected to be weak.
) Most azo dyes are weakly
Fluorescence Quantum Yield o
(©f) <0.1 fluorescent due to efficient
non-radiative decay pathways.
o Typical range for small organic
Fluorescence Lifetime (1) 1-5ns

fluorophores.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the

key photophysical properties of a disperse dye like Disperse Red 50.

Sample Preparation

o Stock Solution: Prepare a stock solution of Disperse Red 50 in a spectroscopic grade

solvent in which it is readily soluble (e.g., acetone, ethanol, or dimethyl sulfoxide) at a

concentration of approximately 1 mM.

e Working Solutions: Prepare a series of dilutions from the stock solution to be used for

different measurements. For absorption spectroscopy, concentrations in the range of 1-50

MM are typically appropriate. For fluorescence measurements, more dilute solutions (e.qg.,

0.1-1 uM) are often used to avoid inner filter effects.

Absorption and Emission Spectroscopy
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Objective: To determine the absorption (Amax) and emission (Aem) maxima and the molar
extinction coefficient (g).

Instrumentation:

e UV-Visible Spectrophotometer

o Fluorometer (Spectrofluorometer)
e Quartz cuvettes (1 cm path length)
Procedure:

e Absorption Spectrum:

o Record the absorption spectrum of the sample solution over a wavelength range of at
least 300-700 nm using the solvent as a blank.

o lIdentify the wavelength of maximum absorbance (Amax).

o Prepare a series of dilutions of known concentrations and measure their absorbance at
Amax.

o Plot absorbance versus concentration. According to the Beer-Lambert law (A = &cl), the
slope of the linear fit will be the molar extinction coefficient (g).

e Emission Spectrum:
o Set the excitation wavelength of the fluorometer to the determined Amax.

o Scan the emission spectrum over a wavelength range starting from ~10 nm above the
excitation wavelength to the near-infrared region (e.g., 500-800 nm).

o The wavelength at which the emission intensity is highest is the emission maximum (Aem).

Fluorescence Quantum Yield (®f) Determination

Objective: To determine the efficiency of the fluorescence process. The relative method, using
a well-characterized standard, is commonly employed.
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Instrumentation:
e Fluorometer
o UV-Visible Spectrophotometer

Standard: A fluorescent dye with a known quantum yield and with absorption and emission
spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, ®f = 0.95).

Procedure:

o Prepare solutions of both the sample (Disperse Red 50) and the standard with low
absorbance (< 0.1) at the excitation wavelength to minimize inner filter effects.

o Measure the absorption spectra and record the absorbance at the excitation wavelength for
both the sample and the standard.

o Measure the fluorescence emission spectra of both the sample and the standard using the
same excitation wavelength and instrumental settings.

o Calculate the integrated fluorescence intensity (the area under the emission curve) for both
the sample and the standard.

e The quantum yield of the sample (®s) is calculated using the following equation: ®s = ®r *
(Is/Ir) * (Ar / As) * (ns2 / nr2) Where:

o @ is the quantum yield

o

| is the integrated fluorescence intensity

[¢]

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

[¢]

[e]

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Fluorescence Lifetime (t) Measurement
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Objective: To determine the average time the molecule spends in the excited state before
returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common
and accurate technique.

Instrumentation:

e TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a fast
photodetector (e.g., single-photon avalanche diode - SPAD), and timing electronics.

Procedure:
o The sample is excited with a high-repetition-rate pulsed light source.

o The time difference between the excitation pulse and the detection of the first emitted photon
is measured for a large number of events.

o A histogram of these time differences is constructed, which represents the fluorescence
decay profile.

o The fluorescence lifetime (1) is determined by fitting the decay curve to an exponential
function (or a sum of exponentials if the decay is complex).

Mandatory Visualizations
Jablonski Diagram

The Jablonski diagram is a fundamental tool for illustrating the photophysical processes that a
molecule can undergo upon absorption of light.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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